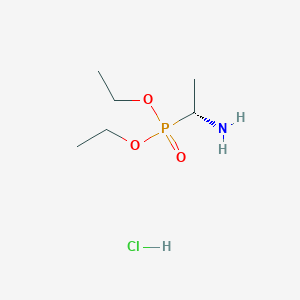
(1R)-1-diethoxyphosphorylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-diethoxyphosphorylethanamine;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a phosphoryl group and an ethanamine backbone. This compound is of interest due to its potential reactivity and utility in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-diethoxyphosphorylethanamine;hydrochloride typically involves the reaction of diethyl phosphite with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Advanced purification techniques such as recrystallization, distillation, or chromatography may be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-diethoxyphosphorylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the phosphoryl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while substitution reactions can produce a variety of substituted ethanamine derivatives.
Scientific Research Applications
(1R)-1-diethoxyphosphorylethanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: The compound can be used in studies involving phosphoryl group interactions with biological molecules.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism by which (1R)-1-diethoxyphosphorylethanamine;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphoryl group can participate in phosphorylation reactions, which are crucial in many biological processes. The ethanamine backbone may also interact with specific proteins or other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-diethoxyphosphorylethanamine: Similar structure but without the hydrochloride salt.
(1R)-1-dimethoxyphosphorylethanamine: Similar but with methoxy groups instead of ethoxy groups.
(1R)-1-diethoxyphosphorylpropanamine: Similar but with a propanamine backbone.
Uniqueness
(1R)-1-diethoxyphosphorylethanamine;hydrochloride is unique due to its specific combination of a phosphoryl group and an ethanamine backbone, which imparts distinct reactivity and potential biological activity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Properties
Molecular Formula |
C6H17ClNO3P |
|---|---|
Molecular Weight |
217.63 g/mol |
IUPAC Name |
(1R)-1-diethoxyphosphorylethanamine;hydrochloride |
InChI |
InChI=1S/C6H16NO3P.ClH/c1-4-9-11(8,6(3)7)10-5-2;/h6H,4-5,7H2,1-3H3;1H/t6-;/m1./s1 |
InChI Key |
YPNAFBJJHSWFNN-FYZOBXCZSA-N |
Isomeric SMILES |
CCOP(=O)([C@H](C)N)OCC.Cl |
Canonical SMILES |
CCOP(=O)(C(C)N)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















